molecular formula C10H12ClNO2 B1469688 Ethyl 6-chloro-2,4-dimethylnicotinate CAS No. 54453-94-0

Ethyl 6-chloro-2,4-dimethylnicotinate

Cat. No.: B1469688
CAS No.: 54453-94-0
M. Wt: 213.66 g/mol
InChI Key: KSAOHRAUUCSNRU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,4-dimethylnicotinate is a chemical compound with the CAS Number: 54453-94-0 and a linear formula of C10H12ClNO2 . It has a molecular weight of 213.66 .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-chloro-2,4-dimethylnicotinate has been utilized as a precursor in chemical syntheses, showing the compound's versatility in the creation of pharmacologically active molecules and materials. For example, it has been coupled with 4-piperidinecarboxylic acid to yield pyridine acid in high yields, demonstrating its utility in the development of compounds for preclinical and clinical studies (Andersen et al., 2013). This highlights its role in the synthesis of complex molecules for therapeutic applications.

Pharmacological Research

In pharmacological research, derivatives of this compound have been synthesized and evaluated for their anxiolytic activity. Compounds derived from this molecule have shown promising results in anxiolytic activity tests, indicating potential applications in the development of new therapeutic agents for anxiety disorders (Glozman et al., 2001).

Safety and Hazards

Ethyl 6-chloro-2,4-dimethylnicotinate has been classified with the signal word ‘Warning’ and is harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing mist or vapors and washing skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-2,4-dimethylnicotinate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for various metabolic processes. The nature of these interactions often involves the inhibition or modulation of enzyme activity, thereby influencing metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses and apoptosis, leading to changes in cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria. This localization is crucial for its role in modulating cellular processes .

Properties

IUPAC Name

ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-6(2)5-8(11)12-7(9)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAOHRAUUCSNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856866
Record name Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54453-94-0
Record name Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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